Saccharocarcin A
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Overview
Description
Saccharocarcin A is a novel macrocyclic lactone compound produced by the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. It is structurally related to other tetronic acids such as kijanimicin, chlorothricin, tetrocarcin, and versipelostatin. This compound exhibits pronounced activity against Gram-positive bacteria and Chlamydia trachomatis .
Preparation Methods
Saccharocarcin A is typically isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica. The fermentation process involves culturing the actinomycete in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound involves complex organic synthesis, including the formation of the tetronic acid core and the macrocyclic lactone ring .
Chemical Reactions Analysis
Saccharocarcin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Saccharocarcin A has several scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and tetronic acids.
Biology: this compound is studied for its antibacterial and antichlamydial properties.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effects on various bacterial infections.
Industry: This compound is used in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
Saccharocarcin A exerts its effects by inhibiting the transcription from the promoter of GRP78, a gene activated as part of a stress signaling pathway under glucose deprivation. This results in the unfolded protein response (UPR) and causes the death of glucose-deprived cells. Additionally, tetrocarcin A, a related compound, targets the phosphatidylinositide-3’-kinase/Akt signaling pathway .
Comparison with Similar Compounds
Saccharocarcin A is structurally similar to other tetronic acids such as kijanimicin, chlorothricin, tetrocarcin, and versipelostatin. it is unique due to its specific sugar-amide at C-17 and its pronounced activity against Gram-positive bacteria and Chlamydia trachomatis . The comparison highlights the unique structural features and biological activities that distinguish this compound from its analogs .
Properties
Molecular Formula |
C67H101NO20 |
---|---|
Molecular Weight |
1240.5 g/mol |
IUPAC Name |
N-[6-[[17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide |
InChI |
InChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69) |
InChI Key |
WBJMUCNBAGLXQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC9CCC(C(O9)C)O)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C |
Origin of Product |
United States |
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